molecular formula C10H12N2O3 B1457942 N-Cyclopropyl-5-methoxy-2-nitroaniline CAS No. 1437794-70-1

N-Cyclopropyl-5-methoxy-2-nitroaniline

Cat. No. B1457942
M. Wt: 208.21 g/mol
InChI Key: DLLXIKJLPCYMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-5-methoxy-2-nitroaniline (CAS Number: 1437794-70-1) is a nitroaniline compound . It has a molecular weight of 208.22 g/mol . The IUPAC name for this compound is N-cyclopropyl-5-methoxy-2-nitroaniline .


Molecular Structure Analysis

The molecular formula of N-Cyclopropyl-5-methoxy-2-nitroaniline is C10H12N2O3 . The InChI code for this compound is 1S/C10H12N2O3/c1-15-8-4-5-10(12(13)14)9(6-8)11-7-2-3-7/h4-7,11H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

N-Cyclopropyl-5-methoxy-2-nitroaniline is stored at refrigerated temperatures .

Scientific Research Applications

Chemical Reactions and Mechanisms

N-Cyclopropyl-N-alkylanilines, a group including N-Cyclopropyl-5-methoxy-2-nitroaniline, have been synthesized and studied for their reactions with nitrous acid. These reactions produce N-alkyl-N-nitrosoaniline by specifically cleaving the cyclopropyl group from the nitrogen atom. The reaction's nature supports a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening to produce an iminium ion with a C-centered radical (Loeppky & Elomari, 2000).

Polymer Drug Delivery Systems

In the development of poly[N-(2-hydroxypropyl)methacrylamide] copolymers as potential drug delivery systems, oligopeptidyl-p-nitroanilide side-chains have been designed to match specificities of lysosomal enzymes. This is significant for the intralysosomal hydrolysis of the drug-polymer linkage, with N-Cyclopropyl-5-methoxy-2-nitroaniline possibly being used as a drug analogue (Duncan et al., 1983).

Synthesis of Substituted Phenazines

N-Aryl-2-nitrosoanilines, derived from nitroarenes with anilide anions, including compounds like N-Cyclopropyl-5-methoxy-2-nitroaniline, have been used to synthesize substituted phenazines. These compounds undergo cyclization, demonstrating their utility in the synthesis of complex organic structures (Kwast et al., 2011).

Molecular Structure and Analysis

The molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitroaniline have been analyzed, potentially relevant to N-Cyclopropyl-5-methoxy-2-nitroaniline. X-ray single crystal diffraction and Raman spectroscopy have been used to investigate the supramolecular structure and vibrational characteristics (Hernández-Paredes et al., 2016).

Enzyme Induction in Liver

2-Methoxy-4-nitroaniline, a structurally similar compound to N-Cyclopropyl-5-methoxy-2-nitroaniline, has been identified as a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver. This implies potential implications for N-Cyclopropyl-5-methoxy-2-nitroaniline in biochemical and pharmacological research (Degawa et al., 1995).

Safety And Hazards

The safety data sheet for N-Cyclopropyl-5-methoxy-2-nitroaniline is available . It’s recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-cyclopropyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-5-10(12(13)14)9(6-8)11-7-2-3-7/h4-7,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLXIKJLPCYMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-5-methoxy-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-5-methoxy-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-5-methoxy-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-Cyclopropyl-5-methoxy-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-Cyclopropyl-5-methoxy-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-Cyclopropyl-5-methoxy-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-Cyclopropyl-5-methoxy-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.